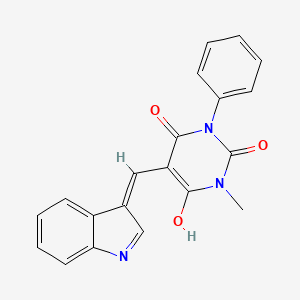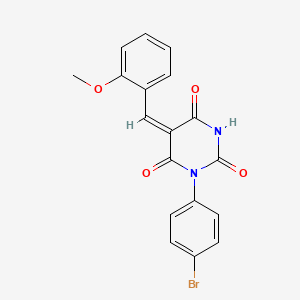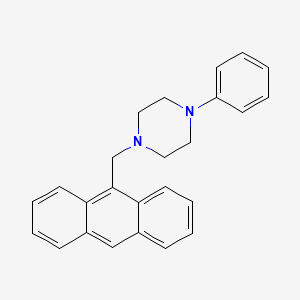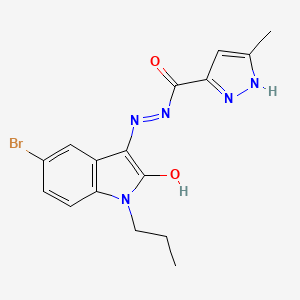![molecular formula C16H25N5O2 B5972385 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as BMS-986168, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is involved in the signaling pathway of various cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). BMS-986168 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Mechanism of Action
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the signaling pathway of various cytokines and growth factors. JAKs phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine specifically targets TYK2 and inhibits its kinase activity, thereby blocking the downstream signaling pathway of cytokines that rely on TYK2 for their activity.
Biochemical and Physiological Effects
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce the production of various cytokines in vitro and in vivo, including IL-12, IL-23, and IFNs. These cytokines are involved in the pathogenesis of autoimmune diseases, and their inhibition by 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce disease severity in animal models. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been shown to inhibit the activation and proliferation of immune cells, such as T cells and dendritic cells, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for TYK2, as well as its minimal off-target effects. However, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine is a small molecule inhibitor and may have limitations in terms of its pharmacokinetic properties, such as its bioavailability and half-life. Additionally, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
There are several potential future directions for the research and development of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine. One direction is to further investigate its efficacy in animal models of autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in humans. Additionally, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine could be tested in clinical trials to evaluate its safety and efficacy in patients with autoimmune diseases. Finally, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine could be combined with other inhibitors or immunomodulatory agents to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine involves several steps, including the formation of the pyrimidine and morpholine rings, as well as the attachment of the piperazine and butyryl groups. The final product is obtained through a purification process using various chromatography techniques. The synthesis of 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the molecule.
Scientific Research Applications
4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been the subject of numerous preclinical studies, including in vitro and in vivo experiments. These studies have shown that 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine is a potent and selective inhibitor of TYK2, with minimal off-target effects. 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce the production of various cytokines, including IL-12, IL-23, and IFNs, in vitro and in vivo. In animal models of autoimmune diseases, 4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to reduce disease severity and improve clinical outcomes.
properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-2-3-16(22)21-6-4-19(5-7-21)14-12-15(18-13-17-14)20-8-10-23-11-9-20/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPJUUYEKEJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972303.png)


![1-[3-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5972338.png)


![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972359.png)
![methyl 2-[(2,4-dichlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5972365.png)
![1-(2-pyridinyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5972368.png)
![2-(4-methoxyphenyl)-N-({1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5972377.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)
